molecular formula C34H34F5N3O5 B13426030 O-Ethyl Elagolix Methoxy-d3

O-Ethyl Elagolix Methoxy-d3

Cat. No.: B13426030
M. Wt: 662.7 g/mol
InChI Key: KSJCDYANYVOJPK-ZOQQQWHXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl Elagolix Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of Elagolix. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . Another method involves the alkoxymercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl Elagolix Methoxy-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl Elagolix Methoxy-d3 is unique due to the incorporation of deuterium atoms, which makes it valuable for studies involving isotopic labeling. This allows for precise tracking and quantification in metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C34H34F5N3O5

Molecular Weight

662.7 g/mol

IUPAC Name

ethyl 4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C34H34F5N3O5/c1-4-47-29(43)17-10-18-40-27(22-11-6-5-7-12-22)20-42-32(44)30(23-13-8-16-28(46-3)31(23)36)21(2)41(33(42)45)19-24-25(34(37,38)39)14-9-15-26(24)35/h5-9,11-16,27,40H,4,10,17-20H2,1-3H3/t27-/m0/s1/i3D3

InChI Key

KSJCDYANYVOJPK-ZOQQQWHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)OCC)CC4=C(C=CC=C4F)C(F)(F)F)C

Canonical SMILES

CCOC(=O)CCCNC(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4

Origin of Product

United States

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